N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride

Catalog No.
S14292891
CAS No.
2229-39-2
M.F
C19H26Cl4N2
M. Wt
424.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydr...

CAS Number

2229-39-2

Product Name

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride

Molecular Formula

C19H26Cl4N2

Molecular Weight

424.2 g/mol

InChI

InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H

InChI Key

VFZXCZMELDLREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is a synthetic compound characterized by its unique structure, which consists of two 2-chlorobenzylamine units linked by a pentamethylene chain. This compound is notable for its potential applications in medicinal chemistry and materials science due to its amine functionalities and chlorinated aromatic components. The presence of two hydrochloride groups enhances its solubility in water and facilitates its use in various

Typical of amines and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The amine groups can react with acyl chlorides to form amides, which can be useful in synthesizing more complex organic molecules.
  • Formation of Salts: Due to the basic nature of the amine groups, N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride can form salts with acids, enhancing its stability and solubility.

The synthesis of N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride typically involves:

  • Synthesis of 2-Chlorobenzylamine: This can be achieved through the reaction of 2-chlorobenzyl chloride with ammonia or an amine under specific conditions, often involving solvents like dimethylformamide .
  • Formation of the Pentamethylene Linkage: The bis(2-chlorobenzylamine) structure can be formed by reacting two equivalents of 2-chlorobenzylamine with a suitable pentamethylene dihalide or diisocyanate.
  • Dihydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds targeting specific biological pathways.
  • Materials Science: Its unique structure may be useful in creating polymers or materials with specific properties due to the presence of both amine and chlorinated groups.

Several compounds share structural similarities with N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride:

Compound NameStructureUnique Features
2-ChlorobenzylamineC7H8ClNSimple amine structure, used as a precursor in various syntheses .
N,N'-bis(2-chloroethyl)benzene-1,4-diamineC12H14Cl2N2Contains chloroethyl groups, used in polymer chemistry .
N-Benzyl-bis(2-chloroethyl)amine hydrochlorideC11H16Cl3NContains multiple chloroethyl groups, used as a reagent in organic synthesis .

The uniqueness of N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride lies in its pentamethylene linker connecting two 2-chlorobenzylamine units, which may confer distinct reactivity and biological activity compared to other similar compounds.

Precursor Synthesis and Functionalization Strategies

The synthesis begins with the preparation of 2-chlorobenzylamine, a primary aromatic amine. Industrially, 2-chlorobenzyl chloride undergoes amination using aqueous ammonia or ammonium hydroxide under controlled pH conditions. This reaction typically proceeds via nucleophilic substitution, where the chloride leaving group is replaced by an amine moiety.

For the pentamethylene linker, 1,5-dibromopentane serves as a common alkylating agent. Its linear structure ensures proper spacing between the two aromatic units while maintaining conformational flexibility. Functionalization involves reacting 2-chlorobenzylamine with 1,5-dibromopentane in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like sodium carbonate is often added to deprotonate the amine, enhancing its nucleophilicity.

Key considerations include:

  • Temperature control: Reactions are conducted at 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection: Polar solvents stabilize transition states during alkylation.
  • Purification: Column chromatography or recrystallization removes unreacted precursors and byproducts like monoalkylated intermediates.

Alkylation Mechanisms in Pentamethylene-Linked Diamine Systems

Alkylation proceeds via a two-step nucleophilic substitution mechanism. In the first step, 2-chlorobenzylamine attacks one terminal bromide of 1,5-dibromopentane, forming a monoalkylated intermediate. The second amine group then displaces the remaining bromide, yielding the pentamethylene-bridged diamine.

The reaction’s efficiency depends on:

  • Steric effects: Bulky substituents on the benzylamine hinder approach to the dibromopentane.
  • Electronic effects: Electron-withdrawing groups (e.g., chlorine) on the benzyl ring enhance amine nucleophilicity by reducing electron density at the nitrogen.
  • Base strength: Stronger bases like potassium carbonate improve deprotonation but risk eliminating HBr prematurely, leading to oligomerization.

A competing pathway involves intermolecular coupling of monoalkylated intermediates, which produces polymeric byproducts. This is mitigated by using excess dibromopentane and maintaining dilute reaction conditions.

Hydrochloride Salt Formation: Solvent Systems and Stoichiometric Optimization

Converting the free base to its dihydrochloride salt improves stability and solubility. This is achieved by treating the diamine with hydrochloric acid in a solvent system that ensures complete protonation. Common protocols include:

Solvent SystemHCl EquivalentsTemperature (°C)Yield (%)
Ethanol/water2.22592
Tetrahydrofuran2.0085
Acetone2.54078

Ethanol-water mixtures (1:1 v/v) provide optimal solubility for both the diamine and HCl, preventing precipitation during acid addition. Stoichiometric excess of HCl (2.2 equivalents) ensures complete salt formation while minimizing residual free amine. Crystallization from cold ethanol yields high-purity product.

Scalability Challenges in Multi-Step Heterocyclic Assembly

Scaling the synthesis introduces challenges at each stage:

  • Precursor availability: Bulk production of 2-chlorobenzylamine requires stringent control over chlorination conditions to avoid overhalogenation.
  • Alkylation consistency: Larger reaction volumes exacerbate heat dissipation issues, leading to localized overheating and side reactions. Continuous flow reactors may address this by improving temperature uniformity.
  • Salt formation efficiency: Acid handling at scale necessitates corrosion-resistant equipment and precise pH monitoring to avoid decomposition.
  • Purification bottlenecks: Chromatography becomes impractical industrially; alternatives like fractional crystallization or membrane filtration require optimization.

Efforts to streamline the process focus on reducing step count—for example, exploring one-pot alkylation and salt formation—but such approaches remain experimental.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

424.082059 g/mol

Monoisotopic Mass

422.085010 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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